

N-Boc-DL-phenylalaninol structure elucidation

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Compound of Interest

Compound Name: *N-Boc-DL-phenylalaninol*

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An In-depth Technical Guide to the Structure Elucidation of **N-Boc-DL-phenylalaninol**

Introduction

N-Boc-DL-phenylalaninol is a pivotal chiral building block in the realms of medicinal chemistry and pharmaceutical development. As a derivative of the amino acid DL-phenylalanine, it is functionalized with a tert-butyloxycarbonyl (Boc) protecting group. This protective group is instrumental in organic synthesis, temporarily masking the reactive amine group to allow for selective modifications at other molecular sites, thereby streamlining complex multi-step syntheses.[1] The precise structural confirmation of this compound is paramount for its effective use in the synthesis of complex peptides, bioactive compounds, and novel drug candidates.[2] This guide provides a comprehensive overview of the techniques and methodologies employed for the structure elucidation of **N-Boc-DL-phenylalaninol**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **N-Boc-DL-phenylalaninol** are summarized below. These characteristics are the initial data points in its structural identification.

Property	Value	Source
IUPAC Name	tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate	[3]
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[3][4]
Molecular Weight	251.32 g/mol	[3][4]
CAS Number	145149-48-0	[3][4]
Appearance	White to pale cream crystals or powder	[5]
Melting Point	92.0-98.0 °C	[5]
Optical Rotation	For the L-enantiomer: -27.0 ± 3.0° (c=1 in methanol)	[5]

Note: As a DL-racemic mixture, **N-Boc-DL-phenylalaninol** is optically inactive. The optical rotation value provided is for the L-enantiomer for reference.

Spectroscopic Data for Structure Elucidation

The definitive structure of **N-Boc-DL-phenylalaninol** is confirmed through a combination of modern spectroscopic techniques.

Technique	Observation	Interpretation
^1H NMR	δ ~7.3 ppm (m, 5H), ~4.8 ppm (br s, 1H), ~3.8 ppm (m, 1H), ~3.5 ppm (m, 2H), ~2.8 ppm (m, 2H), ~1.4 ppm (s, 9H)	Aromatic protons of the phenyl group, NH proton of the carbamate, CH proton adjacent to NH, CH_2 protons of the alcohol, CH_2 protons of the benzyl group, tert-butyl protons of the Boc group.
^{13}C NMR	δ ~156 ppm, ~138 ppm, ~129 ppm, ~128 ppm, ~126 ppm, ~80 ppm, ~65 ppm, ~55 ppm, ~38 ppm, ~28 ppm	C=O of the carbamate, Quaternary aromatic carbon, Aromatic CH carbons, Quaternary carbon of the Boc group, CH_2 of the alcohol, CH adjacent to NH, CH_2 of the benzyl group, CH_3 carbons of the Boc group.
IR (KBr)	~3350 cm^{-1} (N-H stretch), ~3030 cm^{-1} (Aromatic C-H stretch), ~2970 cm^{-1} (Aliphatic C-H stretch), ~1690 cm^{-1} (C=O stretch, carbamate), ~1520 cm^{-1} (N-H bend), ~1170 cm^{-1} (C-O stretch)	Presence of N-H group in the carbamate, aromatic ring, aliphatic chains, carbonyl group of the Boc protector, and alcohol C-O bond.
Mass Spec. (MS)	m/z = 252 $[\text{M}+\text{H}]^+$, 196 $[\text{M}-\text{C}_4\text{H}_9]^+$, 152 $[\text{M}-\text{Boc}+\text{H}]^+$	Molecular ion peak confirming the molecular weight. Fragmentation pattern shows loss of the tert-butyl group and the entire Boc group.

Experimental Protocols

Synthesis of N-Boc-DL-phenylalaninol

A common method for synthesizing **N-Boc-DL-phenylalaninol** involves the reduction of N-Boc-DL-phenylalanine. A representative protocol is the reduction of the corresponding methyl

ester using sodium borohydride.

1. Esterification of N-Boc-DL-phenylalanine:

- Dissolve N-Boc-DL-phenylalanine in methanol.
- Add a catalytic amount of a strong acid (e.g., H_2SO_4) or use a reagent like thionyl chloride.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure. The crude methyl ester is often used directly in the next step.

2. Reduction to **N-Boc-DL-phenylalaninol**:

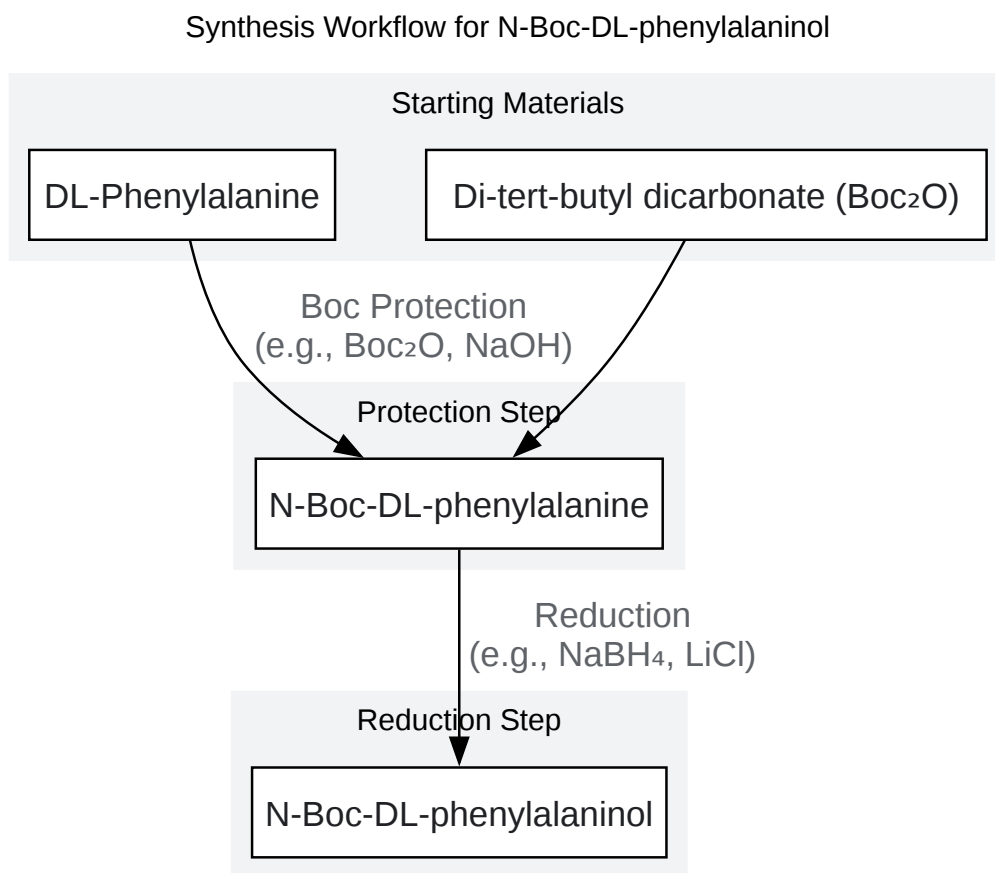
- Dissolve the crude N-Boc-DL-phenylalanine methyl ester and lithium chloride in methanol under a nitrogen atmosphere.[\[6\]](#)
- Cool the mixture to below 5°C using an ice-water bath.[\[6\]](#)
- Add sodium borohydride (NaBH_4) portion-wise to the solution while maintaining the low temperature.[\[6\]](#)
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[\[6\]](#)
- Cool the reaction again in an ice bath and quench by slowly adding water, followed by acidification with 2N HCl to a pH of 2-3.[\[6\]](#)
- Evaporate most of the solvent and adjust the pH to 9 with a 2 mol/L NaOH solution.[\[6\]](#)
- Extract the aqueous layer multiple times with dichloromethane.[\[6\]](#)
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[\[6\]](#)
- Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization.[\[6\]](#)

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl_3 or DMSO-d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets.
- **Mass Spectrometry:** Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

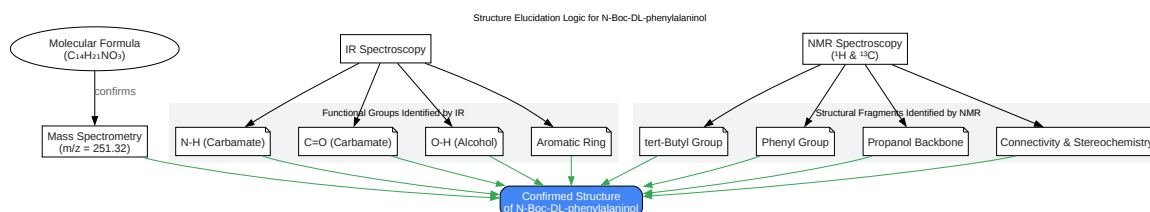
Visualizations

The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of **N-Boc-DL-phenylalaninol**.



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Caption: Synthesis workflow from DL-Phenylalanine to the final product.



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Caption: Logical flow of data integration for structure elucidation.

Applications in Drug Development and Research

N-Boc-DL-phenylalaninol's structural attributes make it a valuable asset in pharmaceutical research.

- **Chiral Intermediate:** It serves as a crucial intermediate for synthesizing enantiomerically pure drug candidates, where specific stereochemistry is vital for biological activity and safety.^[1] For example, its enantiomers are used in the preparation of compounds like (R)-Amphetamine and (S)-Amphetamine.^{[1][7]}
- **Peptide Synthesis:** As a protected amino alcohol, it is incorporated into peptide sequences to create peptidomimetics with enhanced stability and pharmacokinetic properties.^[2]

- **Building Block for Bioactive Molecules:** It is a versatile starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications, including pharmaceuticals and agrochemicals.[7] Its use allows for the development of novel compounds with potential diagnostic and therapeutic properties, advancing both biochemistry and pharmaceutical sciences.[7]

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